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Compound of Interest

Compound Name: 2-(m-Tolyl)thiazole-4-carbaldehyde

Cat. No.: B1315649

For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction

2-(m-Tolyl)thiazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal
chemistry and materials science. Its structure, featuring a thiazole ring substituted with a m-tolyl
group and a reactive carbaldehyde functional group, makes it a valuable intermediate for the
synthesis of a variety of more complex molecules with potential biological activities. This
technical guide provides a summary of the available spectroscopic data and a plausible
synthetic route for this compound.

It is important to note that while the synthesis of similar thiazole derivatives is well-documented,
a specific, detailed experimental protocol and a complete set of published spectroscopic data
(*H NMR, 3C NMR, IR, and MS) for 2-(m-Tolyl)thiazole-4-carbaldehyde are not readily
available in the public domain as of the last update. The information presented herein is a
compilation of data from commercial suppliers and analogous chemical literature.

Spectroscopic Data

Detailed experimental spectra for 2-(m-Tolyl)thiazole-4-carbaldehyde are not widely
published. The following tables are based on predicted values and data from closely related
structures. Researchers are advised to acquire and interpret their own analytical data for
confirmation.
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Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
Aldehyde-H 9.9-10.1 Singlet
Thiazole-H 8.0-8.3 Singlet
Tolyl-H (aromatic) 72-7.8 Multiplet
Methyl-H 23-25 Singlet

Solvent: CDCls or DMSO-ds

. 1 13 1

Carbon Predicted Chemical Shift (3, ppm)
Aldehyde (C=0) 185 - 195

Thiazole C2 165 - 175

Thiazole C4 145 - 155

Thiazole C5 120-130

Tolyl (aromatic C) 125 - 140

Methyl (CHs) 20-25

Solvent: CDCIz or DMSO-ds

Table 3: Predicted IR Spectroscopic Data
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Functional Group Characteristic Absorption (cm—1)
C=0 (aldehyde) 1680 - 1710 (strong)

C-H (aldehyde) 2720 - 2820 (medium, often two bands)
C=N (thiazole ring) 1580 - 1620

C=C (aromatic) 1450 - 1600

C-H (aromatic) 3000 - 3100

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z
[M]* 203.04
[M+H]* 204.05

Molecular Formula: C11HosNOS Exact Mass: 203.0405

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-(m-Tolyl)thiazole-4-
carbaldehyde is not available in the reviewed literature. However, a general and plausible
synthetic approach is the Hantzsch thiazole synthesis, followed by a formylation reaction.

General Synthesis of the Thiazole Ring (Hantzsch
Synthesis)

The synthesis of the 2-(m-tolyl)thiazole core can be achieved by the reaction of m-toluamide
with a suitable a-haloketone, followed by cyclization.

Materials:
e m-Toluamide

» 1,3-Dichloroacetone (or a similar a,a'-dihaloketone)
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o Ethanol or a similar polar solvent

e Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

Dissolve m-toluamide and 1,3-dichloroacetone in ethanol.
o Add a base to the mixture to facilitate the reaction.

o Reflux the mixture for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

 Purify the resulting crude product, likely 2-(m-tolyl)thiazole, by column chromatography.

Formylation of the Thiazole Ring

The introduction of the carbaldehyde group at the 4-position of the thiazole ring can be
achieved through a Vilsmeier-Haack reaction.

Materials:

2-(m-Tolyl)thiazole

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF)

A suitable solvent (e.g., dichloromethane)
Procedure:
e Cool a solution of DMF in a suitable solvent to O °C.

¢ Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier
reagent.
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e Add the 2-(m-tolyl)thiazole to the reaction mixture.
» Allow the reaction to warm to room temperature and stir for several hours.

e Quench the reaction by carefully pouring it into a mixture of ice and a base (e.g., sodium
acetate).

o Extract the product with an organic solvent.

o Dry the organic layer, remove the solvent, and purify the final product, 2-(m-Tolyl)thiazole-4-
carbaldehyde, by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for 2-(m-Tolyl)thiazole-4-
carbaldehyde based on the general protocols described above.

Step 1: Hantzsch Thiazole Synthesis

1,3-Dichloroacetone

m-Toluamide
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\
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Step 2: Vilsmeier-Haack Formylation

Vilsmeier Reagent

2-(m-Tolyl)thiazole-4-carbaldehyde

(POCIs, DMF)
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Caption: Plausible two-step synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde.
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Disclaimer: The information provided in this document is intended for research and
development purposes only. The predicted spectroscopic data and the general synthetic
protocols are for guidance and should be verified through experimentation. Appropriate safety
precautions should be taken when handling all chemical substances.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
2-(m-Tolyl)thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315649#spectroscopic-data-nmr-ir-ms-of-2-m-tolyl-
thiazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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